molecular formula C8H7N3O2 B11756529 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one

8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B11756529
M. Wt: 177.16 g/mol
InChI Key: YJZPDVBZHWFGHX-UHFFFAOYSA-N
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Description

8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the benzotriazinone family This compound is characterized by its unique triazine ring fused with a benzene ring and a methoxy group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methoxybenzoic acid with sodium nitrite in the presence of hydrochloric acid, followed by cyclization under basic conditions . Another approach involves the use of 2-amino-4-methoxybenzamide, which undergoes diazotization and subsequent cyclization to form the desired triazine ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved yield, scalability, and reduced reaction times. For instance, a continuous flow reactor can be used to facilitate the photocyclization of acyclic aryl triazine precursors under violet light (420 nm), resulting in high yields within a short residence time .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, amine derivatives, and substituted triazines, which can be further utilized in various applications .

Scientific Research Applications

8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases. The compound’s ability to undergo various chemical modifications also allows it to interact with different biological pathways, enhancing its therapeutic potential.

Comparison with Similar Compounds

    4-Oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: This compound exhibits similar structural features but has different substituents, leading to distinct biological activities.

    1,2,3-Benzotriazin-4(3H)-one: A closely related compound with a similar triazine ring but lacking the methoxy group, resulting in different reactivity and applications.

Uniqueness: 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This modification enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

8-methoxy-3H-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C8H7N3O2/c1-13-6-4-2-3-5-7(6)9-11-10-8(5)12/h2-4H,1H3,(H,9,10,12)

InChI Key

YJZPDVBZHWFGHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=NNC2=O

Origin of Product

United States

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